molecular formula C16H14F2N2O2S B5756719 N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide

N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide

Cat. No. B5756719
M. Wt: 336.4 g/mol
InChI Key: IAADVXKWFITRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes, particularly in the field of neurobiology.

Mechanism of Action

N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide works by inhibiting the activity of gamma-secretase, which leads to a reduction in the production of Aβ peptides. This, in turn, prevents the formation of plaques and reduces neurodegeneration. N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has also been shown to have other effects on cellular processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have a significant impact on various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation. In addition, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective modulation of cellular processes. However, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have limitations in terms of its bioavailability and stability, which can affect its efficacy in in vivo experiments.

Future Directions

There are several potential future directions for the study of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide. One area of research is the development of more stable and bioavailable forms of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide that can be used in in vivo experiments. Another area of research is the investigation of the effects of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide on other cellular processes, including the regulation of cell metabolism and the immune response. Additionally, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has potential applications in the treatment of other diseases, including cancer and autoimmune disorders, which could be explored in future research.

Synthesis Methods

The synthesis of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide involves the reaction of 4-difluoromethoxyaniline with carbon disulfide, followed by the addition of 2-phenylacetic acid and sodium hydroxide. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been extensively studied in the field of neurobiology due to its ability to inhibit gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) into amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of patients with Alzheimer's disease, leading to the formation of plaques and neurodegeneration.

properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-8-6-12(7-9-13)19-16(23)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAADVXKWFITRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide

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